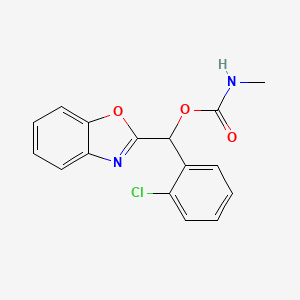![molecular formula C20H22N2O4 B14329977 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione CAS No. 99108-01-7](/img/structure/B14329977.png)
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and potential applications in various scientific fields. Anthraquinones are a class of organic compounds with a wide range of biological and industrial applications, particularly in the development of anticancer agents and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthraquinone with 3-hydroxypropylamine. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with cellular DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
Comparison: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of hydroxypropyl groups. These structural features may confer different pharmacokinetic and pharmacodynamic properties compared to other anthraquinone derivatives. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research and development in anticancer therapy .
Properties
CAS No. |
99108-01-7 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,8-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-1-5-13-17(15)20(26)18-14(19(13)25)6-2-8-16(18)22-10-4-12-24/h1-2,5-8,21-24H,3-4,9-12H2 |
InChI Key |
OQSYYTSWSXEJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCO)C(=O)C3=C(C2=O)C=CC=C3NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


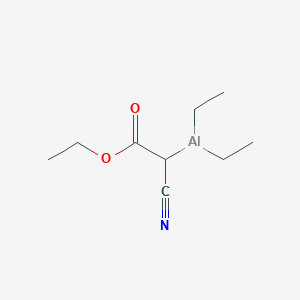
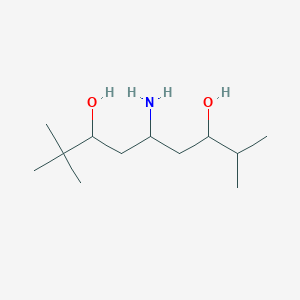

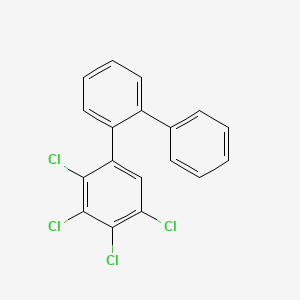
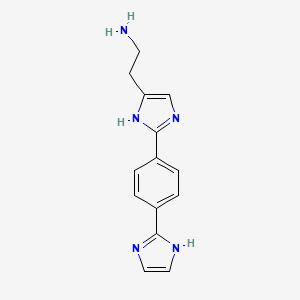


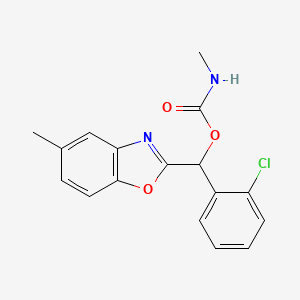

![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

